molecular formula C5H13O2Si B14278250 CID 21924132

CID 21924132

Cat. No.: B14278250
M. Wt: 133.24 g/mol
InChI Key: KBSJJWDFYQJUHK-UHFFFAOYSA-N
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Description

CID 21924132 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database. Such compounds are often characterized using advanced analytical techniques like mass spectrometry (MS) with collision-induced dissociation (CID) to elucidate fragmentation patterns and confirm structural motifs .

Properties

Molecular Formula

C5H13O2Si

Molecular Weight

133.24 g/mol

InChI

InChI=1S/C5H13O2Si/c1-5(2)8(6-3)7-4/h5H,1-4H3

InChI Key

KBSJJWDFYQJUHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxy(propan-2-yl)silane can be synthesized through the reaction of isopropyl alcohol with silicon tetrachloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

SiCl4+2(CH3  \text{SiCl}_4 + 2 \text{(CH}_3\ SiCl4​+2(CH3​ 

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 21924132, we compare its hypothetical properties with structurally or functionally related compounds from the evidence. Key parameters include molecular weight, solubility, logP (lipophilicity), and bioactivity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound* Oscillatoxin D (CID 101283546) CID 57416287 (CAS 1254115-23-5) CID 2049887 (CAS 20358-06-9)
Molecular Formula Not Provided C₃₈H₆₄N₄O₁₀S C₇H₁₄N₂O C₇H₅FN₂S
Molecular Weight Not Provided 776.99 g/mol 142.20 g/mol 168.19 g/mol
LogP (Consensus) Not Provided 3.5–4.2 (estimated) 0.03 2.85
Solubility (ESOL) Not Provided Low (marine toxin) 86.7 mg/mL (very soluble) 0.249 mg/mL (soluble)
Bioactivity Not Provided Cytotoxic P-gp substrate CYP1A2 inhibition
Synthetic Accessibility Not Provided High (natural product) Moderate High

Key Findings:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit high molecular weights (>700 g/mol) and intricate polycyclic frameworks, typical of marine toxins. In contrast, synthetic small molecules like CID 57416287 and CID 2049887 are simpler, with molecular weights <200 g/mol .

Lipophilicity : LogP values vary significantly. CID 57416287 has a near-neutral logP (0.03), suggesting balanced solubility and membrane permeability, while CID 2049887’s higher logP (2.85) indicates greater lipophilicity, correlating with enhanced BBB permeability .

Bioactivity: Oscillatoxins are cytotoxic, targeting ion channels or membrane integrity.

Methodological Insights

  • Analytical Techniques : Compounds like this compound are typically analyzed using LC-ESI-MS with CID fragmentation to derive structural fingerprints . For example, oscillatoxin derivatives require high-resolution MS for differentiation due to structural isomerism .
  • Synthesis : Synthetic routes for small molecules (e.g., CID 57416287) often involve nucleophilic substitution or coupling reactions under inert atmospheres, as described in and .

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